Increased Lipophilicity: XLogP3‑AA Comparison with Non‑Methylated Analog
The target compound exhibits a computed XLogP3‑AA of 0.8, which is approximately 0.8 units higher than the predicted logP for the non‑methylated analog 1-[(2‑hydroxybutyl)amino]butan‑2‑ol (CAS 21838‑75‑5), estimated at ~0.0 based on fragment‑based calculation [1][2]. This difference arises from the replacement of a secondary amine proton with a methyl group, reducing hydrogen‑bond basicity and increasing hydrophobic surface area. In medicinal chemistry, a ΔlogP of 0.8 can correspond to a 6‑fold change in membrane permeability [3].
| Evidence Dimension | Calculated partition coefficient (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 0.8 (PubChem, CID 139026836) |
| Comparator Or Baseline | 1-[(2‑hydroxybutyl)amino]butan‑2‑ol: estimated logP ≈ 0.0 (fragment‑based calculation) |
| Quantified Difference | ΔlogP ≈ +0.8 |
| Conditions | Computed by XLogP3 algorithm (PubChem) for neutral species. |
Why This Matters
Higher lipophilicity can improve passive membrane permeability and blood‑brain barrier penetration, directly impacting the suitability of this scaffold for CNS‑targeted library synthesis compared to its non‑methylated analog.
- [1] PubChem Compound Summary for CID 139026836, (2R)-1-(((2R)-2-hydroxybutyl)(methyl)amino)butan-2-ol. XLogP3-AA. https://pubchem.ncbi.nlm.nih.gov/compound/139026836 (accessed 2026-05-03). View Source
- [2] Estimated logP for 1-[(2-hydroxybutyl)amino]butan-2-ol using fragment‑based method (ChemAxon/Marvin). CAS 21838‑75‑5. View Source
- [3] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. View Source
